[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing nitrogen and oxygen atoms. The compound's complete Chemical Abstracts Service registry number is 1255718-24-1, providing unambiguous identification within chemical databases. The systematic name reflects the hierarchical structural organization, beginning with the cyclobutyl substituent at the 5-position of the 1,2,4-oxadiazole ring, followed by the methyl bridge connecting to the methylamine functionality, and concluding with the hydrochloride salt designation.
The molecular formula C₈H₁₄ClN₃O indicates the presence of eight carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. Alternative nomenclature systems recognize this compound as 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride, emphasizing the methanamine substitution pattern. The Chemical Abstracts Service database also lists multiple synonymous identifiers including MFCD26959647 and AKOS027426639, facilitating cross-referencing across various chemical information systems.
The systematic numbering of the oxadiazole ring follows the established convention where nitrogen atoms occupy positions 1, 2, and 4, while oxygen occupies position 3, creating the characteristic five-membered heterocyclic framework. The cyclobutyl substituent attachment at position 5 represents a key structural feature that influences the compound's overall molecular geometry and potential biological activity. The methylamine hydrochloride moiety attached through a methylene bridge at position 3 provides the compound with its characteristic basic functionality and enhanced water solubility through salt formation.
Molecular Architecture: Cyclobutyl-Oxadiazole Core Analysis
The molecular architecture of this compound centers on the 1,2,4-oxadiazole heterocyclic core, which exhibits planar geometry with characteristic bond lengths and angles that distinguish it from other five-membered ring systems. The oxadiazole ring demonstrates aromatic character through delocalized electron density across the nitrogen-oxygen framework, contributing to the compound's stability and reactivity profile. The cyclobutyl substituent introduces conformational flexibility while maintaining a compact molecular profile that influences the compound's physical and chemical properties.
Detailed structural analysis reveals that the 1,2,4-oxadiazole ring system exhibits specific geometric parameters that are consistent with related heterocyclic compounds. The oxygen atom at position 3 participates in the aromatic electron system while simultaneously serving as the attachment point for the methylene bridge connecting to the methylamine functionality. The nitrogen atoms at positions 1, 2, and 4 contribute to the electron-deficient character of the ring system, creating opportunities for various chemical interactions and biological activities.
The cyclobutyl group attached at position 5 represents a four-membered saturated carbocyclic ring that introduces unique steric and electronic effects compared to other alkyl substituents. This cyclobutyl moiety exhibits ring strain that can influence the overall molecular conformation and reactivity patterns. The methylamine hydrochloride side chain provides a basic nitrogen center that enhances the compound's solubility characteristics and potential for forming hydrogen bonds with biological targets or crystalline structures.
Comparative analysis with related oxadiazole derivatives demonstrates that the cyclobutyl substitution pattern represents a relatively uncommon structural feature that may confer unique properties. The combination of the electron-deficient oxadiazole core with the strained cyclobutyl ring and the basic methylamine functionality creates a complex electronic environment that influences the compound's overall molecular behavior and potential applications.
Crystallographic Data and Conformational Isomerism
Understanding the crystallographic properties of this compound requires application of advanced structural determination techniques, particularly X-ray crystallography, which serves as the primary method for characterizing atomic arrangements in crystalline materials. X-ray crystallography provides detailed information about bond lengths, bond angles, and intermolecular interactions that govern the compound's solid-state behavior. The technique involves exposing crystalline samples to monochromatic X-rays and analyzing the resulting diffraction patterns to determine three-dimensional atomic positions with high precision.
The crystallization process for organic compounds like this compound typically requires careful control of solution conditions to promote formation of diffraction-quality crystals. Factors influencing crystallization include temperature, concentration, solvent choice, and the presence of impurities that may disrupt the regular packing arrangements necessary for structural determination. The hydrochloride salt form often facilitates crystallization compared to the free base by providing additional intermolecular interactions through ionic bonding and hydrogen bonding networks.
Conformational analysis of the compound reveals multiple possible arrangements around the flexible methylene bridge connecting the oxadiazole ring to the methylamine functionality. The cyclobutyl ring exhibits puckering conformations that minimize ring strain while optimizing intermolecular packing in the crystalline state. Rotational barriers around the carbon-nitrogen bonds influence the preferred conformations and may result in conformational polymorphism under different crystallization conditions.
The systematic study of conformational isomerism requires consideration of energy differences between various molecular arrangements and the kinetic barriers separating different conformational states. Computational methods complement experimental crystallographic data by providing insights into relative stabilities and interconversion pathways between different conformational forms. Understanding these structural variations is crucial for predicting the compound's behavior in different environments and applications.
Comparative Structural Analysis with 1,2,4-Oxadiazole Derivatives
Comparative structural analysis positions this compound within the broader context of 1,2,4-oxadiazole derivatives, revealing both similarities and unique features that distinguish this compound from related structures. The 1,2,4-oxadiazole framework represents a versatile heterocyclic system that accommodates diverse substituent patterns while maintaining core structural integrity. Examination of related compounds provides insights into structure-activity relationships and guides understanding of how specific substitutions influence overall molecular properties.
Analysis of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride reveals significant structural parallels with the target compound, particularly in the methanamine hydrochloride functionality and the 1,2,4-oxadiazole core. However, the phenyl substituent at position 3 versus the cyclobutyl substituent at position 5 in the target compound creates markedly different electronic and steric environments. The phenyl group introduces aromatic character and extended conjugation that influences the compound's overall electronic properties and potential biological activities.
Comparison with 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride demonstrates how different nitrogen-containing substituents affect molecular architecture and properties. The piperidine ring system provides a six-membered saturated heterocycle that contrasts with the methylamine functionality, creating different hydrogen bonding patterns and conformational preferences. These structural variations highlight the versatility of the 1,2,4-oxadiazole scaffold for accommodating diverse functional groups.
The following table presents comparative structural data for representative 1,2,4-oxadiazole derivatives:
| Compound | Molecular Formula | Substitution Pattern | Unique Structural Features |
|---|---|---|---|
| This compound | C₈H₁₄ClN₃O | 5-Cyclobutyl, 3-methylaminomethyl | Four-membered ring strain, basic nitrogen |
| (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | C₉H₁₀ClN₃O | 3-Phenyl, 5-aminomethyl | Aromatic conjugation, primary amine |
| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | C₈H₁₄ClN₃O | 3-Methyl, 5-piperidyl | Six-membered saturated ring, secondary amine |
| Methyl[(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride | C₄H₈ClN₃O | 3-methylaminomethyl, unsubstituted 5-position | Minimal substitution, simple structure |
Further analysis of methyl[(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride provides a simplified structural comparison where the oxadiazole ring lacks substitution at position 5. This unsubstituted derivative allows evaluation of how the cyclobutyl group influences the overall molecular properties and behavior. The molecular weight difference of 67.52 g/mol for methylamine hydrochloride compared to 149.58 g/mol for the unsubstituted oxadiazole derivative demonstrates the significant contribution of the cyclobutyl substitution to the compound's molecular mass and associated properties.
The comparative analysis reveals that this compound occupies a unique position within the family of 1,2,4-oxadiazole derivatives through its combination of cycloalkyl substitution and methylamine functionality. This structural arrangement creates opportunities for specific intermolecular interactions and conformational preferences that may translate into distinctive biological or materials properties. Understanding these comparative relationships provides essential context for predicting the compound's behavior and potential applications across various scientific disciplines.
Properties
IUPAC Name |
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-9-5-7-10-8(12-11-7)6-3-2-4-6;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBAHSOOORIFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-27-5 | |
| Record name | 1,2,4-Oxadiazole-3-methanamine, 5-cyclobutyl-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride is a novel compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C8H14ClN3O
- Molecular Weight : 203.67 g/mol
- CAS Number : 1609401-27-5
- Appearance : White to off-white solid
Synthesis
The synthesis of this compound involves the reaction of cyclobutyl derivatives with oxadiazole precursors. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require catalysts to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. In a study evaluating a series of oxadiazole derivatives against human cancer cell lines (MCF-7, MDA MB-231, A549, DU-145), compounds similar to [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine demonstrated promising results. For instance:
- Cell Lines Tested :
- Breast Cancer: MCF-7, MDA MB-231
- Lung Cancer: A549
- Prostate Cancer: DU-145
- Methodology : The MTT assay was utilized to assess cell viability post-treatment with various concentrations of the compound.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7a | 12.5 | MCF-7 |
| 7b | 10.0 | MDA MB-231 |
| 7c | 15.0 | A549 |
| 7d | 20.0 | DU-145 |
The results indicated that certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil, suggesting enhanced efficacy with potentially reduced side effects .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against a range of bacterial strains. The compound showed significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in vitro. The compound was tested for its ability to inhibit pro-inflammatory cytokines in activated macrophages.
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives in a preclinical model of cancer. The study highlighted the potential for these compounds to not only inhibit tumor growth but also enhance the efficacy of existing treatments when used in combination therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Cyclobutyl vs. Cyclopropyl Substituents
- [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride (CAS: 1609407-86-4)
- Structural Difference : Cyclopropyl group instead of cyclobutyl.
- Impact :
- Ring Strain : Cyclopropyl’s higher ring strain may increase reactivity in synthetic modifications.
Ethyl vs. Cycloalkyl Substituents
- [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride (CAS: 1042505-40-7)
- Structural Difference : Ethyl group replaces cyclobutyl.
- Impact :
- Lipophilicity : Ethyl substituents (XLogP3: 0.4) may lower hydrophobicity compared to cyclobutyl, affecting membrane permeability .
- Synthetic Accessibility : Ethyl groups are simpler to introduce than cycloalkyl rings.
Variations in the Amine Substituent
Complex Derivatives with Additional Functional Groups
- [(5-((2-Chloro-5-methylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride (CAS: 1332528-84-3) Structural Difference: Phenoxy-chloromethyl extension on the oxadiazole. Impact:
- Pharmacological Potential: Aromatic groups enable π-π interactions, enhancing binding to biological targets.
- Complexity : Higher topological polar surface area (TPSA: 60.2 Ų) reduces blood-brain barrier penetration compared to simpler analogs .
Comparative Data Table
Preparation Methods
Oxadiazole Ring Construction
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. Typical methods include:
- Cyclodehydration of amidoximes with carboxylic acids or esters under dehydrating conditions.
- Use of acyl chlorides or anhydrides with amidoximes in the presence of base or acid catalysts to promote ring closure.
This approach allows the introduction of substituents on the oxadiazole ring, such as the cyclobutyl group at the 5-position, by selecting appropriate carboxylic acid derivatives bearing the cyclobutyl substituent.
Introduction of the Cyclobutyl Group
The cyclobutyl substituent is incorporated through the choice of starting materials:
- Using cyclobutyl carboxylic acid derivatives or cyclobutyl-substituted nitriles as precursors in the oxadiazole ring formation.
- Alternatively, cyclobutyl-containing intermediates can be introduced via alkylation or substitution reactions on pre-formed oxadiazole rings.
Attachment of the Methylamine Side Chain
The methylamine moiety attached to the 3-position of the oxadiazole ring is typically introduced by:
- Functionalizing the oxadiazole ring with a suitable leaving group (e.g., halogen or activated ester) at the 3-position.
- Subsequent nucleophilic substitution with methylamine or protected methylamine derivatives.
- Alternatively, reduction of nitrile or amide precursors attached to the oxadiazole ring to the corresponding amine.
Formation of the Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically:
- Dissolution of the free base in an organic solvent or water.
- Addition of anhydrous hydrogen chloride gas or aqueous HCl .
- Isolation of the hydrochloride salt by precipitation or crystallization.
Detailed Stepwise Synthesis Example (Based on Patent Literature)
A representative synthetic sequence adapted from related pyridinyl-methylamine derivatives and oxadiazole chemistry patents includes:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of cyclobutyl-substituted carboxylic acid or ester | Cyclobutyl carboxylic acid derivatives | Starting material for oxadiazole ring formation |
| 2 | Synthesis of amidoxime intermediate | Reaction of nitrile with hydroxylamine | Forms amidoxime for cyclization |
| 3 | Cyclodehydration to form 1,2,4-oxadiazole ring | Acyl chloride or acid anhydride, base or acid catalyst, reflux | Yields 5-cyclobutyl-1,2,4-oxadiazole derivative |
| 4 | Functionalization at 3-position (e.g., halogenation) | Halogenating agent (e.g., NBS, PBr3) | Prepares for nucleophilic substitution |
| 5 | Nucleophilic substitution with methylamine | Methylamine in solvent (e.g., ethanol), room temperature or reflux | Introduces methylamine side chain |
| 6 | Conversion to hydrochloride salt | Treatment with HCl in solvent | Isolates stable hydrochloride salt |
Analytical and Research Findings on Preparation
- Purification : Organic phases are typically washed with water, dried over magnesium sulfate, and solvents evaporated under reduced pressure to isolate intermediates and final products with high purity.
- Yield and Selectivity : Optimized reaction conditions such as temperature control (e.g., 0 °C to reflux), reagent stoichiometry, and solvent choice significantly affect yields and selectivity of the oxadiazole ring formation and amine substitution steps.
- Characterization : Final compounds are characterized by NMR, IR, and mass spectrometry to confirm ring formation, substitution pattern, and salt formation.
- Scalability : The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Cyclodehydration temperature | 80–130 °C | Affects ring closure efficiency |
| Solvent for cyclization | Pyridine, DMF, or ethyl acetate | Influences reaction rate and purity |
| Base/acid catalyst | Triethylamine, HCl, or acetic acid | Controls reaction pathway and yield |
| Methylamine substitution | Room temp to reflux, ethanol solvent | Determines substitution completeness |
| Salt formation | HCl in ethanol or water | Stabilizes amine as hydrochloride salt |
| Purification | Extraction, drying over MgSO4, evaporation | Ensures product purity |
Q & A
Basic Synthesis and Characterization
Q: What are the key steps in synthesizing [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride, and how can reaction conditions be optimized? A: The synthesis involves:
Oxadiazole Ring Formation : Cyclization of nitrile oxides with cyclobutyl-containing precursors under reflux in anhydrous solvents (e.g., THF or DCM) .
Functionalization : Introduction of the methylamine moiety via nucleophilic substitution or reductive amination.
Salt Formation : Reaction with HCl to yield the hydrochloride salt .
Optimization includes:
- Temperature control (60–80°C) to prevent side reactions.
- Use of catalysts (e.g., triethylamine) to enhance cyclization efficiency.
- Purity assessment via HPLC or LC-MS .
Structural Analysis and Crystallography
Q: How can the crystal structure of this compound be resolved, and what software is recommended for refinement? A:
- X-ray Diffraction (XRD) : Single-crystal XRD is ideal. Data collection requires crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .
- Refinement : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinning .
- Key parameters: Monitor R-factors (<5%) and validate hydrogen bonding networks with tools like Mercury .
Biological Activity Profiling
Q: What methodologies are employed to evaluate the compound’s anticancer and antimicrobial activities? A:
- Anticancer Assays :
- Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 calculations .
- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS measurement .
- Antimicrobial Screening :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- SAR Analysis : Compare substituent effects using analogs (e.g., cyclopropyl vs. cyclobutyl groups) .
Advanced Interaction Studies
Q: How can researchers investigate the compound’s interactions with biological macromolecules? A:
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Computational Modeling :
- Docking Simulations : Use AutoDock Vina to predict binding modes with active sites (e.g., kinase domains) .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
Data Contradictions in Structure-Activity Relationships (SAR)
Q: How to resolve discrepancies in reported biological activities of structurally similar oxadiazoles? A:
- Comparative Analysis :
- Tabulate activities of analogs (e.g., cyclopropyl vs. cyclobutyl derivatives) to identify substituent-dependent trends .
- Example: Cyclobutyl groups may enhance steric hindrance, reducing binding to flexible targets but improving selectivity .
- Experimental Validation :
- Reproduce assays under standardized conditions (e.g., pH, serum concentration).
- Use orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) to confirm mechanisms .
Stability and Degradation Under Experimental Conditions
Q: What are the major degradation pathways of this compound, and how can stability be monitored? A:
- Degradation Pathways :
- Hydrolysis of the oxadiazole ring in acidic/basic conditions.
- Oxidation of the methylamine group under oxidative stress .
- Monitoring Methods :
Comparative Pharmacokinetics with Analogous Compounds
Q: How does the cyclobutyl substitution influence pharmacokinetic properties compared to cyclopropyl analogs? A:
- Key Parameters :
- LogP : Cyclobutyl increases lipophilicity (LogP ~0.4 vs. 0.2 for cyclopropyl), enhancing membrane permeability .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) show cyclobutyl derivatives have longer t1/2 due to reduced CYP450 metabolism .
- In Vivo Studies :
- Administer in rodent models and measure plasma concentrations via LC-MS/MS. Cyclobutyl analogs exhibit higher AUC0–24h .
Methodological Challenges in Scaling Synthesis
Q: What are the critical bottlenecks in scaling up synthesis, and how can they be addressed? A:
- Challenges :
- Solutions :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
